(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the Fmoc-protected pyrrolidine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide, and piperidine are commonly used bases.
Solvents: Organic solvents such as dichloromethane, dimethylformamide, and methanol are frequently employed.
Catalysts: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in coupling reactions.
Major Products
The major products formed from these reactions include:
Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.
Deprotected Amines: Obtained after the removal of the Fmoc group.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Binding Interactions: The presence of the fluorine atom and Fmoc group can enhance binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.
(2S,3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: A related compound used in the synthesis of complex peptides and proteins.
Uniqueness
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unique due to:
Fluorine Substitution: The presence of a fluorine atom enhances its reactivity and binding properties.
Chirality: The specific stereochemistry (2S,4S) provides distinct biological and chemical properties compared to other isomers.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEQUGHYFSTTQT-SGTLLEGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373292 | |
Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-19-7, 1228307-81-0 | |
Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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